molecular formula C9H9NO B1609979 3-Hydroxy-2-phenylpropionitrile CAS No. 52923-48-5

3-Hydroxy-2-phenylpropionitrile

Cat. No. B1609979
CAS RN: 52923-48-5
M. Wt: 147.17 g/mol
InChI Key: CECSYCICKOFJJS-UHFFFAOYSA-N
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Description

3-Hydroxy-2-phenylpropionitrile, also known as a β-hydroxynitrile, is an aryl substituted α-aminophenylaceronitrile . It has a molecular formula of C9H9NO and an average mass of 147.174 Da .


Synthesis Analysis

3-Hydroxy-2-phenylpropionitrile can be obtained by reacting lithioacetonitrile with benzaldehyde via an asymmetric 1,2-addition reaction . More detailed synthesis methods and mechanisms can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-phenylpropionitrile consists of 9 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The exact mass is 147.068420 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy-2-phenylpropionitrile include a density of 1.1±0.1 g/cm3, a boiling point of 304.7±22.0 °C at 760 mmHg, and a flash point of 138.1±22.3 °C .

Scientific Research Applications

Enzymatic Synthesis

3-Hydroxy-2-phenylpropionitrile can be synthesized enzymatically. A study demonstrated the high-yield synthesis of nitriles, including 3-phenylpropionitrile, using a novel enzyme, phenylacetaldoxime dehydratase, from Bacillus sp. strain OxB-1. This process involved the use of recombinant Escherichia coli cells for efficient synthesis (Xie, Kato, & Asano, 2001).

Nitrilase in Industrial Applications

The enzyme Nitphym from Paraburkholderia phymatum demonstrated high thermostability and efficiency in the hydrolysis of nitriles, including 3-phenylpropionitrile. This enzyme's robustness and tolerance to high substrate loadings make it suitable for industrial applications, such as converting 3-phenylpropionitrile into 3-phenylpropionic acid (Bessonnet et al., 2021).

Catalysis in Organic Synthesis

3-Hydroxy-2-phenylpropionitrile plays a role in organic synthesis. Lewis acid controlled regioselectivity in styrene hydrocyanation can lead to the production of 3-phenylpropionitrile, indicating its relevance in fine chemical synthesis (Bini et al., 2009).

Medical Intermediates

It is an important intermediate in the synthesis of medicines, pesticides, and macromolecules. Its role in synthesizing antitumor medicines and cardiovascular disease treatments highlights its significance in pharmaceutical applications (Shen Yin-chu, 2005).

Platform Chemical in Bioengineering

3-Hydroxypropionic acid, closely related to 3-hydroxy-2-phenylpropionitrile, is a valuable platform chemical. It serves as a precursor for numerous compounds in the bioengineering field, including acrylic acid and acrylamide (Vidra & Németh, 2017).

Enzymatic Production

Efficient enzymatic methods for the synthesis of 3-hydroxypropionic acid using recombinant Escherichia coli cells, related to 3-hydroxy-2-phenylpropionitrileproduction, have been developed. This demonstrates the potential for industrial-scale production and high performance polymers (Yu et al., 2016).

Environmental Impact

The effects of 3-phenylpropionitrile on soil organisms were studied, providing insights into the environmental impact of this compound and its potential effects on ecosystems (van Ommen Kloeke et al., 2012).

Enantioselective Hydrolysis

The enantioselective hydrolysis of 2-amino phenylpropionitrile by nitrilase has practical applications in producing chiral phenylalanine, an important biochemical reaction in pharmaceutical manufacturing (Li & Wang, 2014).

Biosynthesis of 3-Hydroxypropionic Acid

A novel enzymatic method for green synthesis of 3-hydroxypropionic acid (3-HP), closely related to 3-hydroxy-2-phenylpropionitrile, using a yeast strain harboring a nitrile-hydrolyzing enzyme was developed. This method is significant for the biological production of 3-HP in industry (Zhang et al., 2017).

Agrobacterium tumefaciens Strain d3

A bacterial isolate, Agrobacterium tumefaciens strain d3, was shown to convert 2-phenylpropionitrile with high enantioselectivity to 2-phenylpropionic acid, indicating its potential application in biocatalysis (Bauer et al., 1994).

Catalysis in Pharmaceutical Industry

Potassium promoted lanthanum-magnesium oxide catalyst was used for the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile, a process important in the synthesis of non-steroidal anti-inflammatory drugs (Molleti & Yadav, 2017).

Microbial Production

The microbial production of 3-hydroxypropionic acid, a compound related to 3-hydroxy-2-phenylpropionitrile, was reviewed, emphasizing its potential as a biotechnological route for sustainable chemical production (Kumar, Ashok, & Park, 2013).

Safety and Hazards

The safety data sheet suggests that personal protective equipment should be worn when handling 3-Hydroxy-2-phenylpropionitrile. It should not come into contact with eyes, skin, or clothing, and ingestion and inhalation should be avoided . It’s also advised to avoid dust formation .

Mechanism of Action

Target of Action

This compound is a nitrile that is 3-phenylpropionitrile in which one of the methylene hydrogens at position 3 is replaced by a hydroxy group

Mode of Action

It is known that this compound can be obtained by reacting lithioacetonitrile with benzaldehyde via asymmetric 1,2-addition reaction . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

As a derivative of 3-phenylpropionitrile , it may potentially influence similar biochemical pathways

Pharmacokinetics

Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are crucial for understanding the bioavailability of a drug.

Result of Action

As a derivative of 3-phenylpropionitrile , it may have similar effects.

Action Environment

Factors such as pH, temperature, and the presence of other molecules can potentially affect the action of a compound

properties

IUPAC Name

3-hydroxy-2-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECSYCICKOFJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451606
Record name 3-HYDROXY-2-PHENYLPROPIONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-phenylpropionitrile

CAS RN

52923-48-5
Record name 3-HYDROXY-2-PHENYLPROPIONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-2-phenylpropionitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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